molecular formula C20H16N2O2 B5747017 2-BENZOYL-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

2-BENZOYL-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

Cat. No.: B5747017
M. Wt: 316.4 g/mol
InChI Key: LLUHFIZPGCLHKV-UHFFFAOYSA-N
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Description

2-BENZOYL-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is a chemical compound with the molecular formula C20H16N2O2 and a molecular weight of 316.35 g/mol It is known for its unique structure, which includes a benzoyl group and a pyridin-2-ylmethyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZOYL-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE typically involves the condensation of 2-benzoylpyridine with benzoyl chloride and 2-aminopyridine under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-BENZOYL-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or pyridin-2-ylmethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: New compounds with substituted functional groups.

Mechanism of Action

The mechanism of action of 2-BENZOYL-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an allosteric activator of human glucokinase, enhancing its catalytic activity . The compound binds to the allosteric site of the enzyme, inducing conformational changes that increase its activity. This mechanism is particularly relevant in the context of developing new treatments for type-2 diabetes.

Comparison with Similar Compounds

2-BENZOYL-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE can be compared with other similar compounds, such as:

    N-(Pyridin-2-yl)benzamide: Lacks the benzoyl group, resulting in different chemical properties and reactivity.

    2-Benzoylpyridine: Lacks the benzamide group, affecting its biological activity and applications.

    N-(Pyrimidin-2-yl)benzamide:

These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-benzoyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-19(15-8-2-1-3-9-15)17-11-4-5-12-18(17)20(24)22-14-16-10-6-7-13-21-16/h1-13H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUHFIZPGCLHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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